

Physicochemical Properties of Cyclopenta[cd]pyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopenta[cd]pyrene**

Cat. No.: **B119913**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenta[cd]pyrene (CPP), a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₀, is a compound of significant interest due to its widespread environmental presence and potent carcinogenic and mutagenic properties.^{[1][2][3]} Formed during the incomplete combustion of organic materials, it is commonly found in gasoline engine exhaust, carbon black, and atmospheric soot.^{[2][3]} Unlike many other carcinogenic PAHs, **Cyclopenta[cd]pyrene** lacks a "bay-region," making its high mutagenicity a subject of considerable research.^[3] This technical guide provides a comprehensive overview of the core physicochemical properties of **Cyclopenta[cd]pyrene**, detailed experimental protocols for their determination, and a visualization of its metabolic activation pathway.

Core Physicochemical Data

The fundamental physicochemical properties of **Cyclopenta[cd]pyrene** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Cyclopenta[cd]pyrene**

Property	Value	Source(s)
CAS Number	27208-37-3	[1] [4] [5] [6]
Molecular Formula	C ₁₈ H ₁₀	[1] [2] [4] [5]
Molecular Weight	226.278 g·mol ⁻¹	[2] [4] [5] [7]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	174-177 °C	[4] [6] [8]
Boiling Point	438.3 ± 12.0 °C at 760 mmHg	[4] [8]
Density	1.4 ± 0.1 g/cm ³	[4]

Table 2: Solubility and Partitioning of **Cyclopenta[cd]pyrene**

Property	Value	Source(s)
Water Solubility	Low	[1]
Solubility in Organic Solvents	Higher than in water	[1]
Octanol/Water Partition Coefficient (logP)	5.5	[7]

Table 3: Thermodynamic and Other Properties of **Cyclopenta[cd]pyrene**

Property	Value	Source(s)
Vapor Pressure	1.8E-07 mmHg at 25°C	[8]
Flash Point	209.2 °C	[6] [8]
Henry's Law Constant	Data not readily available	

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of polycyclic aromatic hydrocarbons like **Cyclopenta[cd]pyrene**.

Determination of Melting Point

The melting point of **Cyclopenta[cd]pyrene** can be determined using a standard capillary melting point apparatus.

- Apparatus: Thiele tube or a digital melting point apparatus.
- Procedure:
 - A small, dry sample of **Cyclopenta[cd]pyrene** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block or oil bath of the melting point apparatus.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range should be narrow.

Determination of Boiling Point

Due to the high boiling point of **Cyclopenta[cd]pyrene**, the determination requires specific laboratory setups to achieve and accurately measure the temperature. The distillation method is commonly employed.

- Apparatus: A micro-distillation apparatus, including a heating mantle, a small distilling flask, a condenser, a thermometer, and a collection vessel.
- Procedure:
 - A small quantity (a few milliliters) of molten **Cyclopenta[cd]pyrene** is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor.

- The sample is heated gradually.
- The temperature is recorded when the vapor-liquid equilibrium is established, indicated by a stable temperature reading on the thermometer as the condensate is collected. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Water Solubility

The low aqueous solubility of PAHs necessitates sensitive analytical techniques for its measurement.

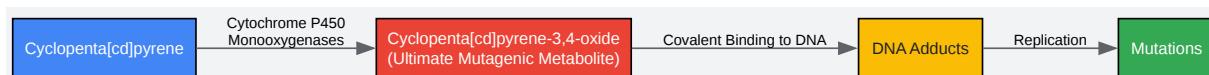
- Apparatus: A temperature-controlled shaker bath, centrifuge, and a high-performance liquid chromatography (HPLC) system with a UV-Vis or fluorescence detector.
- Procedure:
 - An excess amount of **Cyclopenta[cd]pyrene** is added to a known volume of purified water in a sealed container.
 - The mixture is agitated in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure saturation.
 - The saturated solution is then centrifuged or filtered to remove any undissolved solid particles.
 - The concentration of **Cyclopenta[cd]pyrene** in the aqueous phase is quantified using a calibrated HPLC system.

Determination of Octanol/Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its environmental fate and biological activity. The shake-flask method is a standard approach.

- Apparatus: Separatory funnels, a mechanical shaker, a centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV/Vis).

- Procedure:
 - A known amount of **Cyclopenta[cd]pyrene** is dissolved in either water-saturated octanol or octanol-saturated water.
 - A measured volume of this solution is placed in a separatory funnel with the other immiscible phase (either octanol-saturated water or water-saturated octanol, respectively).
 - The funnel is shaken for a set period to allow for partitioning equilibrium to be reached.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of **Cyclopenta[cd]pyrene** in both the octanol and aqueous phases is determined analytically.
 - The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.


Spectroscopic Analysis

- Apparatus: A dual-beam UV-Visible spectrophotometer.
- Procedure:
 - A dilute solution of **Cyclopenta[cd]pyrene** is prepared in a suitable UV-transparent solvent (e.g., cyclohexane or acetonitrile).
 - The spectrophotometer is blanked using the pure solvent.
 - The absorbance spectrum of the sample is recorded over a specific wavelength range (typically 200-400 nm for PAHs). The wavelengths of maximum absorbance (λ_{max}) are identified.
- Apparatus: A spectrofluorometer.
- Procedure:
 - A very dilute solution of **Cyclopenta[cd]pyrene** is prepared in an appropriate solvent.

- An excitation wavelength is selected based on the UV-Vis absorption spectrum.
- The fluorescence emission spectrum is recorded by scanning a range of emission wavelengths.
- Anomalous fluorescence, specifically $S_2 \rightarrow S_0$ emission, has been reported for **Cyclopenta[cd]pyrene**.^[9]

Metabolic Activation of Cyclopenta[cd]pyrene

The carcinogenicity of **Cyclopenta[cd]pyrene** is attributed to its metabolic activation to a reactive intermediate that can bind to DNA. The primary pathway involves the formation of **Cyclopenta[cd]pyrene-3,4-oxide**.

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **Cyclopenta[cd]pyrene** to its ultimate mutagenic metabolite.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of **Cyclopenta[cd]pyrene**, along with generalized experimental protocols for their determination. The data presented underscores the unique characteristics of this non-bay region PAH. Understanding these properties is fundamental for researchers in the fields of environmental science, toxicology, and drug development who are investigating the environmental fate, biological activity, and potential remediation strategies for this significant environmental carcinogen. The visualization of its metabolic activation pathway further clarifies the mechanism underlying its mutagenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative synthesis and formation of cyclopenta[cd]pyrene 3,4-oxide under simulated atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boiling Points of Compounds | Determinant & Examples - Lesson | Study.com [study.com]
- 4. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of cyclopenta[cd]pyrene-3,4-oxide, the suspected ultimate carcinogenic metabolite of cyclopenta[cd]pyrene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. New syntheses of cyclopenta(cd)pyrene 3,4-oxide and 4-pyrenylacetic acid (Journal Article) | OSTI.GOV [osti.gov]
- 9. engineeringbyte.com [engineeringbyte.com]
- To cite this document: BenchChem. [Physicochemical Properties of Cyclopenta[cd]pyrene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119913#physicochemical-properties-of-cyclopenta-cd-pyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com